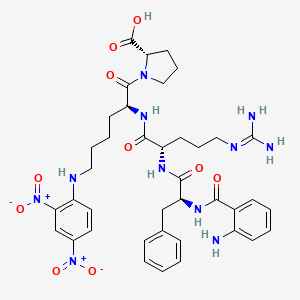

Abz-phe-arg-lys(dnp)-pro-OH

CAS No.:

Cat. No.: VC14580461

Molecular Formula: C39H49N11O10

Molecular Weight: 831.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H49N11O10 |

|---|---|

| Molecular Weight | 831.9 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

| Standard InChI Key | ZEWJTBVOMMZVAU-YDPTYEFTSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

Introduction

Chemical Structure and Composition

Sequence and Modifications

The peptide sequence Abz-Phe-Arg-Lys(Dnp)-Pro-OH is defined as follows:

-

N-terminal modification: Abz (o-aminobenzoic acid), serving as the fluorophore.

-

Core sequence: Phe-Arg-Lys(Dnp)-Pro, with Lys side-chain conjugated to Dnp.

-

C-terminal: Free carboxylic acid (OH).

The molecular formula is C<sub>39</sub>H<sub>49</sub>N<sub>11</sub>O<sub>10</sub>, yielding a molecular weight of 831.9 g/mol . The CAS registry number, 500799-61-1, facilitates precise identification across commercial and academic databases .

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 500799-61-1 | |

| Molecular Formula | C<sub>39</sub>H<sub>49</sub>N<sub>11</sub>O<sub>10</sub> | |

| Molecular Weight | 831.9 g/mol | |

| Purity | ≥95% | |

| Fluorescence (Ex/Em) | 320 nm / 420 nm |

Synthesis and Stability

Synthesized via solid-phase peptide synthesis (SPPS), the substrate requires storage at −20°C to maintain stability, with shipping recommended on blue ice . The Dnp group’s electron-withdrawing properties ensure efficient quenching of Abz fluorescence, a feature critical for assay reliability .

Mechanism of Action as a Fluorogenic Substrate

FRET-Based Quenching and Activation

In intact Abz-Phe-Arg-Lys(Dnp)-Pro-OH, the proximity of Abz and Dnp enables non-radiative energy transfer, suppressing fluorescence. Upon ACE-mediated cleavage at the Arg-Lys bond, the physical separation of Abz and Dnp abolishes quenching, resulting in a measurable increase in fluorescence intensity at 420 nm (excitation at 320 nm) . This mechanism allows for continuous monitoring of enzyme activity without secondary detection reagents.

ACE Domain Specificity

ACE exists in somatic and testicular isoforms. The somatic form contains two catalytic domains (N- and C-domains), whereas the testicular isoform retains only the C-domain. Studies using Abz-Phe-Arg-Lys(Dnp)-Pro-OH have demonstrated differential activity between these domains, aiding in the development of domain-selective inhibitors .

Applications in Biochemical Research

Plasma and Tissue ACE Activity Profiling

Alves et al. pioneered the use of this substrate for determining ACE activity in human plasma and murine tissues, achieving a limit of detection (LOD) of 0.1 mU/mL . Its sensitivity surpasses chromogenic substrates, enabling detection in low-abundance samples such as cerebrospinal fluid .

Inhibitor Screening and Kinetic Studies

The substrate’s robust K<sub>m</sub> and k<sub>cat</sub> values facilitate high-throughput screening of ACE inhibitors. For example, Everett et al. employed it to evaluate metallo-β-lactamase inhibitors, demonstrating its versatility beyond cardiovascular research .

Table 2: Kinetic Parameters of Abz-Phe-Arg-Lys(Dnp)-Pro-OH

Neurodegenerative Disease Research

Recent work by MacLachlan et al. (2023) utilized this substrate to investigate ACE-2 activity in Alzheimer’s disease models, revealing no exacerbation of ACE-2 reduction despite amyloid-β pathology . Such findings highlight its utility in exploring ACE’s role beyond cardiovascular physiology.

| Supplier | Catalog Number | Packaging | Price | Purity |

|---|---|---|---|---|

| Bachem Americas | M-2590.0001BA | 1 mg | $195.99 | ≥95% |

| Enzo Life Sciences | ALX-260-028 | 5 mg | $447.28 | ≥95% |

| American Custom Chemicals | PEP0010276 | 5 mg | $498.30 | 95% |

Recent Research Advancements

ACE Modulation in Neuroinflammation

Dang et al. (2021) demonstrated that ACE2 activation via Abz-Phe-Arg-Lys(Dnp)-Pro-OH assays suppresses microglial proinflammatory polarization via FOXO1 signaling, suggesting therapeutic avenues for neuroinflammatory disorders .

Infectious Disease Applications

Everett et al. (2023) adapted the substrate to study Pseudomonas aeruginosa LasB elastase, illustrating its cross-disciplinary utility in bacterial protease research .

"The development of fluorogenic substrates like Abz-Phe-Arg-Lys(Dnp)-Pro-OH has revolutionized real-time enzyme kinetics, offering insights previously obscured by endpoint assays." — Alves et al.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume